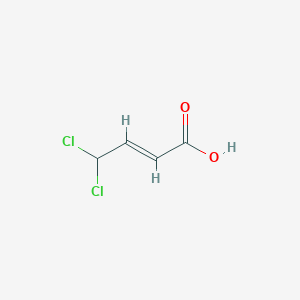

4,4-Dichloro-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dichloro-2-butenoic acid is a useful research compound. Its molecular formula is C4H4Cl2O2 and its molecular weight is 154.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 4,4-Dichloro-2-butenoic acid exhibit promising anticancer properties. For instance, studies have shown that certain synthesized compounds based on this acid demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study : A study evaluated a series of chalcone derivatives incorporating the dichloro group, revealing IC₅₀ values ranging from 0.89 to 9.63 µg/mL against human cancer cells such as HeLa and AGS . This highlights the potential of this compound derivatives in developing targeted cancer therapies.

Herbicide Development

The compound is also investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides.

Case Study : A patent describes the synthesis of halogenated 2-butenoic acids for use in agricultural chemicals, emphasizing their effectiveness in controlling weed growth without harming crop plants . The application of these compounds can lead to more sustainable agricultural practices.

Polymerization Processes

In polymer chemistry, this compound serves as a building block for synthesizing various polymers through radical polymerization techniques. The presence of chlorine atoms enhances reactivity and allows for functionalization.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Free Radical |

| Initiator Requirement | Peroxide or UV light |

| Reaction Temperature | Below 10 °C |

The ability to control polymer properties through the incorporation of this compound is crucial for developing materials with specific characteristics .

Intermediate in Organic Synthesis

This compound is utilized as an intermediate in synthesizing other chemical compounds, including vitamin A derivatives and various agrochemicals.

Case Study : The synthesis of vitamin A from halogenated acids demonstrates the versatility of this compound in organic synthesis pathways . The ability to derive complex molecules from simpler precursors underscores its importance in chemical manufacturing.

化学反応の分析

Nucleophilic Addition Reactions

The α,β-unsaturated system facilitates conjugate addition reactions. Key examples include:

1.1. Reaction with Amines

-

Hydrazine derivatives : Reacts with phenylhydrazine in ethanol to form 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid .

-

Antipyrin : Forms 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid under reflux in dry benzene .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions, particularly with nitrogen nucleophiles:

Decarboxylation and Rearrangement

Thermal or acidic conditions induce decarboxylation, forming chloro-substituted dihydrofurans or ketones:

3.1. Acid-Catalyzed Rearrangement

In concentrated sulfuric acid, 4,4-dichloro-2-butenoic acid rearranges to 4-chloro-3-methyl-2-butenoic acid .

| Conditions | Product | Application | Source |

|---|---|---|---|

| H₂SO₄ (conc.), ambient temp. | 4-Chloro-3-methyl-2-butenoic acid | Intermediate for vitamin A synthesis |

4.1. Oxidation with NaClO

In buffered methanol/water, oxidation produces 4-Cl-edaravone and (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid (CPB) .

| Oxidizing Agent | Solvent System | Major Product | Minor Product | Source |

|---|---|---|---|---|

| NaClO | 50% methanol/H₂O | 4-Cl-edaravone | CPB |

Mechanistic Insights

特性

CAS番号 |

16502-88-8 |

|---|---|

分子式 |

C4H4Cl2O2 |

分子量 |

154.98 g/mol |

IUPAC名 |

(E)-4,4-dichlorobut-2-enoic acid |

InChI |

InChI=1S/C4H4Cl2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+ |

InChIキー |

XLGXDNRJBKTMBF-OWOJBTEDSA-N |

SMILES |

C(=CC(=O)O)C(Cl)Cl |

異性体SMILES |

C(=C/C(=O)O)\C(Cl)Cl |

正規SMILES |

C(=CC(=O)O)C(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。